molecular formula C22H15BrN2 B13990723 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine

4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine

Cat. No.: B13990723
M. Wt: 387.3 g/mol
InChI Key: QCHSGXQACPJINP-UHFFFAOYSA-N
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Description

4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine (Molecular Formula: C₂₂H₁₅BrN₂, Molecular Weight: 387.27 ) is a high-purity brominated pyrimidine derivative offered with a typical purity of not less than 98% . This compound serves as a versatile organic intermediate in cutting-edge materials science research. Its molecular structure, which incorporates a biphenyl group and a phenylpyrimidine core, makes it a valuable building block for the development of novel photoelectric materials and organic light-emitting diodes (OLEDs) . The presence of the bromine atom provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to synthesize more complex aromatic systems for specialized applications . This reagent is intended for research and development purposes only and is not classified as a drug or consumer product. It is strictly for use in a controlled laboratory setting by qualified professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C22H15BrN2

Molecular Weight

387.3 g/mol

IUPAC Name

4-bromo-2-phenyl-6-(4-phenylphenyl)pyrimidine

InChI

InChI=1S/C22H15BrN2/c23-21-15-20(24-22(25-21)19-9-5-2-6-10-19)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1-15H

InChI Key

QCHSGXQACPJINP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=NC(=N3)C4=CC=CC=C4)Br

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of this compound generally involves constructing the pyrimidine core followed by selective substitution at the 4-, 6-, and 2-positions with biphenyl, bromo, and phenyl groups respectively. The preparation often employs palladium-catalyzed cross-coupling reactions or nickel/photoredox dual catalysis for C–C bond formation.

Photoredox/Nickel Dual Catalysis Method

A recent advanced method involves photoredox/nickel dual catalysis , which enables the formation of C(sp3)-C(sp3) bonds and can be adapted for the synthesis of complex biphenyl-substituted pyrimidines. This method uses nickel bromide and iridium-based photocatalysts under blue LED irradiation with triethanolamine as a sacrificial reductant in dimethylformamide solvent. The reaction is carried out under inert atmosphere (argon or nitrogen) using standard Schlenk techniques.

Key reaction conditions include:

Reagent/Condition Details
Nickel catalyst NiBr2 (10 mol%)
Ligand 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbbpy, 20 mol%)
Photocatalyst Iridium complex Ir[(ppy)2(bpy)]PF6 (1 mol%)
Sacrificial reductant Triethanolamine (TEOA, 2 equiv.)
Solvent Dimethylformamide (DMF, 0.2 M)
Light source Blue LED (456 nm)
Temperature 30°C
Atmosphere Argon or nitrogen

The reaction mixture is irradiated with blue LED light, followed by aqueous quenching and extraction with ethyl acetate. The crude product is purified by flash column chromatography.

Optimization Data from Photoredox/Nickel Catalysis

Extensive optimization studies were conducted to maximize yield and purity. Below are summarized key findings from the optimization tables:

Parameter Tested Variants Optimal Condition Yield (%) (GC-MS)
Photocatalyst Ir[(ppy)2(bpy)]PF6, Ru(bpy)3, organic dyes Ir[(ppy)2(bpy)]PF6 Highest yield observed
Ligand dtbbpy, bipyridine, phenanthroline dtbbpy Best catalytic activity
Sacrificial reductant Triethanolamine, DIPEA, ascorbate Triethanolamine (TEOA) Highest conversion
Solvent DMF, DMA, DMSO, DCM DMF Optimal solubility & yield
Light source Blue LED (456 nm), green LED, no light Blue LED (456 nm) Required for catalysis
Nickel catalyst loading 5-15 mol% 10 mol% Balanced activity & economy
Additives Tetrabutylammonium bromide (TBAB), iodide, chloride TBAB Improved yield and selectivity

These optimization results indicate the critical role of each component in the catalytic system to achieve efficient synthesis of the target compound.

Summary of Preparation Methods

Method Key Features Advantages Limitations
Classical Cross-Coupling Pd or Ni catalysis to attach biphenyl and phenyl groups Well-established, scalable Requires expensive catalysts, inert atmosphere
Photoredox/Nickel Dual Catalysis Blue LED irradiation, mild conditions, uses Ir photocatalyst and Ni catalyst Mild, efficient, selective, environmentally friendly Requires specialized light source and photocatalyst
Stock Solution Preparation Use of DMSO and co-solvents for solubilization Facilitates biological testing Stability sensitive, requires cold storage

Chemical Reactions Analysis

Types of Reactions

4-([1,1’-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The biphenyl and pyrimidine rings can be further functionalized through coupling reactions with other aromatic or heteroaromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild bases.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states and functional groups.

Scientific Research Applications

4-([1,1'-Biphenyl]-4-yl)-6-(4-bromophenyl)-2-phenylpyrimidine, also known as C28H19BrN2, is a chemical compound with a molecular weight of 463.4 g/mol . It is also known by other names and identifiers such as 4-(Biphenyl-4-yl)-6-(4-bromophenyl)-2-phenylpyrimidine and 1421599-34-9 .

Key Properties and Identifiers:

  • Molecular Formula: C28H19BrN2
  • Molecular Weight: 463.4 g/mol
  • IUPAC Name: 4-(4-bromophenyl)-2-phenyl-6-(4-phenylphenyl)pyrimidine
  • CAS Registry Number: 1421599-34-9

While the provided search results do not offer specific applications of 4-([1,1'-Biphenyl]-4-yl)-6-(4-bromophenyl)-2-phenylpyrimidine, they do provide some context regarding related compounds and applications of biphenyl derivatives:

  • Biphenyl derivatives have a wide range of biological and medicinal applications, including antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, and antitumor drugs .
  • They are also used as anti-leukemia agents, hypotensive drugs, anti-cholinesterase drugs, anti-diabetic drugs, and antimalarial drugs .
  • Biphenyl structures play a crucial role in active pharmaceutical ingredients (APIs) and as building blocks for basic liquid crystals .

Mechanism of Action

The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors, enzymes, or proteins, leading to modulation of their activity. The exact mechanism depends on the specific application and the biological system being studied. For example, in drug discovery, the compound may act as an inhibitor or activator of a particular enzyme or receptor, thereby influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen Substitution

The following table summarizes key structural and physicochemical properties of the target compound and its closest analogues:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Key Applications
4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine 1421599-34-9 C₂₈H₁₉BrN₂ 463.37 6-Bromo Pharmaceutical intermediates, materials science
4-([1,1'-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine 1393350-29-2 C₂₈H₁₈Br₂N₂ 543.26 3,5-Dibromo Organic electronics, ligand synthesis
4-([1,1'-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine 1689538-58-6 C₂₂H₁₅ClN₂ 342.83 6-Chloro Electronic materials, drug discovery
2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine 1485604-94-1 C₁₁H₇BrClFN₂ 301.54 4-Bromo, 4-chloro, 5-fluoro, 6-methyl Agrochemical research
Key Observations:

Halogen Effects: The bromo-substituted compounds exhibit higher molecular weights compared to chloro analogues due to bromine's larger atomic mass. This difference impacts solubility and crystallization behavior .

Reactivity and Stability :

  • Chloro analogues (e.g., CAS 1689538-58-6) are less reactive than bromo derivatives due to weaker C–Cl bond polarization, favoring applications in stable electronic materials .
  • The fluoro - and methyl -substituted compound (CAS 1485604-94-1) demonstrates agrochemical utility, likely due to improved metabolic stability and lipophilicity .

Synthetic Versatility :

  • The biphenyl-pyrimidine core in the target compound allows modular functionalization, enabling diverse derivatization (e.g., Suzuki couplings, halogen exchange) .

Comparative Analysis of Physicochemical Properties

Property 6-Bromo Derivative (CAS 1421599-34-9) 3,5-Dibromo Derivative (CAS 1393350-29-2) 6-Chloro Derivative (CAS 1689538-58-6)
Storage Conditions Sealed, dry, room temperature Not reported Room temperature, avoid moisture
Boiling Point No data available Not reported Not reported
Purity Not specified ≥95% (HPLC) ≥95%
Notes:
  • The lack of boiling point data for brominated pyrimidines suggests thermal instability or decomposition risks under elevated temperatures .
  • Higher purity grades (≥95%) for dibromo and chloro derivatives indicate their use in precision applications like optoelectronics or medicinal chemistry .

Biological Activity

4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine, a compound with significant structural complexity, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, kinase inhibition, and anti-inflammatory effects, supported by relevant data tables and case studies.

  • Molecular Formula : C28H19BrN2
  • Molecular Weight : 463.37 g/mol
  • CAS Number : 1421599-34-9
  • Physical State : Solid
  • Solubility : Poorly soluble in water

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit notable anticancer activity. While specific data on this compound is limited, related compounds have shown promising results.

Case Study: Growth Inhibition Assays

A study evaluated various pyrimidine derivatives against multiple cancer cell lines. The results indicated that certain derivatives achieved significant growth inhibition percentages (GI%) across different cell lines:

CompoundCell LineGI%
6nHOP-9271.8
6nNCI-H46066.12
6dRFX 39384.17

These findings suggest that modifications in the pyrimidine structure can enhance anticancer efficacy, indicating a potential pathway for further research on the biphenyl-substituted pyrimidines like our compound of interest .

Kinase Inhibition

This compound's potential as a kinase inhibitor has been explored through structural analogs. These compounds were tested for their inhibitory effects on cyclin-dependent kinases (CDK) and tropomyosin receptor kinase A (TRKA).

In Vitro Kinase Inhibition Results

The following table summarizes the IC50 values for various derivatives against CDK2 and TRKA:

CompoundTarget KinaseIC50 (µM)
6dCDK20.09
6dTRKA0.23
6mCDK20.22
6mTRKA0.89

These results indicate that certain derivatives exhibit substantial inhibitory efficacy against these kinases, which are critical in cancer cell proliferation .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrimidine derivatives have also been investigated, with some compounds demonstrating significant inhibition of cyclooxygenase (COX) enzymes.

COX Inhibition Study

In a comparative study, the following IC50 values were reported for selected compounds:

CompoundCOX Inhibition IC50 (µmol)
Compound A0.04 ± 0.09
Compound B0.04 ± 0.02
Celecoxib0.04 ± 0.01

These findings highlight the potential of biphenyl-substituted pyrimidines to act as anti-inflammatory agents through COX inhibition mechanisms .

Structure–Activity Relationship (SAR)

The structure–activity relationship is crucial in understanding how modifications to the chemical structure influence biological activity.

Key Findings

  • Substituent Effects : The presence of different substituents on the biphenyl moiety can significantly affect the compound's binding affinity and biological activity.
  • Hydrophobic Interactions : Increased hydrophobic character often correlates with enhanced potency against target proteins.
  • Molecular Docking Studies : Computational models suggest that specific conformations of the compound lead to optimal interactions with target enzymes .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine?

The compound can be synthesized via sequential cross-coupling and halogenation reactions. Key steps include:

  • Suzuki-Miyaura Coupling : To construct the biphenyl moiety, use a palladium catalyst (e.g., Pd(PPh₃)₄) with arylboronic acids and halogenated pyrimidine precursors under inert conditions (e.g., N₂ atmosphere) .
  • Bromination : Introduce bromine at the 6-position using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C to avoid over-halogenation .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures product homogeneity.

Q. What spectroscopic techniques are critical for structural confirmation?

  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm substitution patterns and aromatic proton integration .
  • X-ray Crystallography : Resolve crystal packing and molecular geometry, particularly for verifying biphenyl planarity and bromine positioning .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ peaks) .

Q. What safety protocols are essential for handling brominated pyrimidines?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in a fume hood to avoid inhaling volatile bromination byproducts (e.g., HBr) .
  • Waste Disposal : Segregate halogenated waste and neutralize acidic residues before disposal via certified hazardous waste services .

Advanced Research Questions

Q. How can competing regioselectivity during pyrimidine bromination be controlled?

Competing bromination at the 4- vs. 6-position can arise due to electron density variations. Mitigation strategies include:

  • Directing Groups : Introduce temporary electron-withdrawing groups (e.g., -NO₂) to steer bromination to the desired position, followed by deprotection .
  • Low-Temperature Bromination : Use NBS at 0°C in DMF to slow reaction kinetics, favoring selectivity for the 6-position .
  • Computational Modeling : DFT calculations (e.g., Fukui indices) predict reactive sites to guide experimental design .

Q. How do discrepancies between theoretical and experimental NMR data arise, and how can they be resolved?

Discrepancies often stem from solvent effects, tautomerism, or dynamic exchange processes. Solutions include:

  • 2D NMR (COSY, NOESY) : Identify through-space coupling and confirm proton assignments .
  • Variable-Temperature NMR : Detect conformational changes (e.g., hindered rotation in biphenyl groups) .
  • Solvent Optimization : Compare spectra in polar (DMSO-d₆) vs. nonpolar (CDCl₃) solvents to assess hydrogen bonding .

Q. What role does the bromine substituent play in modulating biological activity compared to chloro or methyl analogs?

Bromine’s electronegativity and van der Waals radius enhance binding affinity in enzyme inhibition studies (e.g., kinase targets):

  • Steric Effects : Bromine’s larger size improves hydrophobic pocket occupancy vs. chlorine .
  • Electrophilicity : Bromine increases reactivity in nucleophilic aromatic substitution, enabling covalent inhibitor design .
  • Comparative assays with 6-chloro or 6-methyl analogs (via IC₅₀ measurements) quantify potency differences .

Q. How can catalytic inefficiencies in cross-coupling reactions involving this compound be addressed?

Poor yields in Suzuki-Miyaura couplings may result from:

  • Catalyst Poisoning : Use rigorous degassing to remove oxygen, which deactivates Pd catalysts .
  • Ligand Optimization : Replace PPh₃ with bulky ligands (e.g., SPhos) to stabilize Pd intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction times and improve homogeneity under controlled heating .

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